4-(Difluoromethoxy)-3-fluoropyridin-2-amine
Overview
Description
4-(Difluoromethoxy)-3-fluoropyridin-2-amine is a fluorinated heterocyclic compound that has garnered interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique physicochemical properties, making it a valuable compound in medicinal chemistry, agrochemicals, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the difluoromethylation of pyridine derivatives using difluorocarbene reagents under controlled conditions . Another approach includes the use of difluoromethoxylated ketones as building blocks for the synthesis of nitrogen-containing heterocycles .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to achieve high yields and selectivity. The use of non-ozone depleting difluorocarbene reagents has streamlined the production process, making it more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-3-fluoropyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions, often facilitated by the presence of fluorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Difluorocarbene Reagents: Used for difluoromethylation reactions.
Metal-based Catalysts: Employed in various synthetic routes to enhance reaction efficiency and selectivity.
Major Products Formed
The major products formed from these reactions include various fluorinated heterocycles, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
4-(Difluoromethoxy)-3-fluoropyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of novel pharmaceuticals due to its unique biological activity and stability.
Agrochemicals: The compound is utilized in the synthesis of pesticides and herbicides, benefiting from its enhanced efficacy and environmental stability.
Material Sciences: It is employed in the creation of advanced materials with specific properties, such as increased resistance to degradation.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-3-fluoropyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to desired biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid: Another fluorinated compound with similar applications in medicinal chemistry.
Difluoromethoxylated Ketones: Used as building blocks for synthesizing nitrogen-containing heterocycles.
Uniqueness
4-(Difluoromethoxy)-3-fluoropyridin-2-amine stands out due to its specific substitution pattern on the pyridine ring, which imparts unique reactivity and stability. This makes it a valuable compound for developing new pharmaceuticals and agrochemicals with improved properties .
Properties
IUPAC Name |
4-(difluoromethoxy)-3-fluoropyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c7-4-3(12-6(8)9)1-2-11-5(4)10/h1-2,6H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIKHBCLVDVUMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1OC(F)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101253219 | |
Record name | 2-Pyridinamine, 4-(difluoromethoxy)-3-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101253219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2231674-72-7 | |
Record name | 2-Pyridinamine, 4-(difluoromethoxy)-3-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2231674-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinamine, 4-(difluoromethoxy)-3-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101253219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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